2-(6-Methylpyridin-2-YL)propan-2-OL

Catalog No.
S14157786
CAS No.
40472-92-2
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Methylpyridin-2-YL)propan-2-OL

CAS Number

40472-92-2

Product Name

2-(6-Methylpyridin-2-YL)propan-2-OL

IUPAC Name

2-(6-methylpyridin-2-yl)propan-2-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-7-5-4-6-8(10-7)9(2,3)11/h4-6,11H,1-3H3

InChI Key

ABBIAAYNPSBUFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C)(C)O

2-(6-Methylpyridin-2-yl)propan-2-ol is an organic compound characterized by its unique structural features, which include a secondary alcohol group attached to a propan-2-ol backbone and a 6-methylpyridine moiety. The molecular formula of this compound is C11H15NC_{11}H_{15}N, and its molecular weight is approximately 175.25 g/mol. The presence of the pyridine ring contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

Typical of alcohols and heterocyclic compounds. Key reactions include:

  • Oxidation: The secondary alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the versatility of 2-(6-Methylpyridin-2-yl)propan-2-ol in synthetic organic chemistry.

Research indicates that 2-(6-Methylpyridin-2-yl)propan-2-ol exhibits notable biological activity. Compounds containing pyridine rings are often associated with various pharmacological effects, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial and fungal strains.
  • Cytotoxicity: Some studies suggest that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines.
  • Neuroprotective Effects: Pyridine derivatives are often explored for their potential neuroprotective effects, which may be relevant in treating neurodegenerative diseases.

These biological activities make this compound a candidate for further investigation in drug development.

Several synthesis methods have been reported for the preparation of 2-(6-Methylpyridin-2-yl)propan-2-ol:

  • Alkylation of Pyridine Derivatives: This method involves the alkylation of 6-methylpyridine with propan-2-ol under basic conditions, typically using alkyl halides as reagents.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to yield the desired alcohol.
  • Grignard Reactions: The Grignard reagent derived from 6-methylpyridine can react with carbonyl compounds to form alcohols upon hydrolysis.

These methods underscore the compound's synthetic accessibility and versatility.

The applications of 2-(6-Methylpyridin-2-yl)propan-2-ol span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as an intermediate in the synthesis of pharmaceutical agents.
  • Agricultural Chemistry: Compounds with similar structures are often explored for use as agrochemicals, including pesticides and herbicides.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the development of more complex molecules.

These applications highlight the compound's significance in both industrial and research settings.

Interaction studies involving 2-(6-Methylpyridin-2-yl)propan-2-ol focus on its interactions with biological targets:

  • Protein Binding Studies: Research may explore how this compound interacts with specific proteins or enzymes, impacting its efficacy as a drug candidate.
  • Receptor Binding Assays: Investigations into how this compound binds to various receptors could elucidate its pharmacodynamic properties.
  • Metabolic Studies: Understanding how this compound is metabolized in biological systems can provide insights into its safety and efficacy profiles.

These studies are crucial for assessing the therapeutic potential and safety of the compound.

Several compounds share structural similarities with 2-(6-Methylpyridin-2-yl)propan-2-ol, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-(4-Methylpyridin-2-YL)propan-2-OlSimilar backbone with different methyl positionPotentially different biological activities
3-(3-Methylpyridin-4-YL)propan-2-OlVariation in pyridine substitutionDifferent reactivity patterns
3-(4-Methylpyridin-3-YL)propan-2-OlAltered methyl group positionUnique pharmacological profile

These comparisons illustrate how variations in structure can lead to differences in chemical behavior and biological effects, emphasizing the uniqueness of 2-(6-Methylpyridin-2-YL)propan-2-Ol within this class of compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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